
Application of T-705-RMP in Studies of Viral
Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T-705RMP

Cat. No.: B1148250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-705 (Favipiravir) is a broad-spectrum antiviral agent that exhibits potent activity against a

wide range of RNA viruses, most notably influenza viruses. Its mechanism of action relies on its

intracellular conversion to the active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP). T-

705 is first phosphoribosylated to T-705-ribofuranosyl-5'-monophosphate (T-705-RMP) and

subsequently phosphorylated to T-705-RTP.[1] This active metabolite is recognized as a purine

nucleotide analog by the viral RNA-dependent RNA polymerase (RdRp), leading to the

inhibition of viral replication.[1][2] The inhibition is primarily achieved through two proposed

mechanisms: lethal mutagenesis, where the incorporation of T-705-RMP into the nascent viral

RNA strand induces a high rate of mutations, and chain termination of viral RNA synthesis.[3]

[4]

While favipiravir presents a high barrier to the development of resistance, studies have

successfully induced and characterized resistant viral strains in laboratory settings.[5][6] These

studies are crucial for understanding the long-term efficacy of the drug and for the proactive

development of second-generation inhibitors. This document provides detailed application

notes and protocols for utilizing T-705 and its metabolites in the study of viral resistance

mechanisms.
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The antiviral activity of T-705 is initiated by its intracellular conversion to T-705-RTP. This active

form competes with purine nucleosides for incorporation by the viral RdRp.[7] The incorporation

of T-705-RMP can lead to non-viable viral progeny due to an increased mutation rate.[4]

Resistance to favipiravir in influenza A virus has been associated with specific mutations in the

RdRp complex, which consists of the PB1, PB2, and PA subunits.[6] A key mutation, K229R,

located in motif F of the PB1 subunit, has been shown to confer resistance to favipiravir.[6][8]

This mutation, however, comes at a cost to viral fitness, reducing the polymerase's activity. A

compensatory mutation, P653L, in the PA subunit can restore viral fitness without

compromising the resistance conferred by the PB1 mutation.[6][9] The combination of these

two mutations results in a robustly resistant virus.[6]

Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the efficacy of

favipiravir against wild-type and resistant influenza virus strains.

Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A and B Virus Strains

Virus Strain Drug Susceptibility EC₅₀ (µM) Reference

Seasonal A(H1N1)

Oseltamivir-

Susceptible &

Resistant

0.19 - 22.48 [3]

2009 A(H1N1)pdm

Oseltamivir-

Susceptible &

Resistant

0.19 - 22.48 [3]

Avian A(H5N1) Oseltamivir-Resistant 1.341 [5]

Avian A(H7N2) Oseltamivir-Sensitive 1.53 [5]

Avian A(H7N2)
Adamantane-

Resistant
10.2 [5]

Influenza B

(Seasonal)

Oseltamivir-

Susceptible &

Resistant

0.57 - 5.3 [5]
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EC₅₀ (50% effective concentration) values were determined by plaque reduction assays in

Madin-Darby canine kidney (MDCK) cells.

Table 2: Impact of Resistance Mutations on Favipiravir Susceptibility in Influenza A Virus

(A/England/195/2009 H1N1)

Viral Mutant IC₉₀ (µM)
Fold Change in
Resistance

Reference

Wild-Type 1.8 - [10]

PB1 K229R + PA

P653L
55 ~30 [10]

IC₉₀ (90% inhibitory concentration) values were determined in a viral yield reduction assay in

MDCK cells.

Experimental Protocols
Protocol 1: In Vitro Selection of Favipiravir-Resistant
Influenza Virus
This protocol describes the serial passage of influenza virus in the presence of favipiravir to

select for resistant mutants.

Materials:

Influenza A virus stock (e.g., A/England/195/2009)

Madin-Darby canine kidney (MDCK) cells

Cell culture medium (e.g., DMEM with 10% FBS)

Infection medium (e.g., DMEM with 0.5% BSA)

Favipiravir (T-705) stock solution

Trypsin (for viral propagation)
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6-well plates

Procedure:

Seed MDCK cells in 6-well plates to form a confluent monolayer.

Prepare a working solution of influenza virus in infection medium at a low multiplicity of

infection (MOI).

Prepare a series of favipiravir dilutions in infection medium. A starting concentration that

provides strong selective pressure (e.g., ~99% reduction in virus plaques) should be used.

[11]

Infect the MDCK cell monolayers with the virus solution.

After a 1-hour adsorption period at 37°C, remove the inoculum and add the infection medium

containing the desired concentration of favipiravir.

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

Harvest the supernatant containing the progeny virus.

For subsequent passages, use the harvested virus to infect fresh MDCK cell monolayers in

the presence of the same or increasing concentrations of favipiravir.

Repeat the passaging for a sufficient number of rounds (e.g., 10 passages) to allow for the

selection of resistant variants.[11]

After the final passage, plaque-purify the virus population to isolate individual resistant

clones.

Sequence the genome of the resistant clones to identify mutations in the RdRp genes (PB1,

PB2, PA).

Protocol 2: Plaque Reduction Assay for Determining
Antiviral Susceptibility (EC₅₀)
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This assay is a standard method to quantify the antiviral activity of a compound by measuring

the reduction in viral plaques.[5]

Materials:

MDCK cells

Influenza virus stock

Favipiravir stock solution

6-well plates

Infection medium

Overlay medium (e.g., containing Avicel or agarose)

Crystal violet solution (0.1%)

10% buffered formalin

Procedure:

Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.

Prepare serial dilutions of favipiravir in infection medium.

Dilute the influenza virus stock to a concentration that produces 50-100 plaque-forming units

(PFU) per well.

Mix equal volumes of the diluted virus with each favipiravir dilution and a no-drug control.

Incubate for 1 hour at 37°C.

Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.

Allow the virus to adsorb for 1 hour at 37°C.

Remove the inoculum and overlay the cells with the overlay medium containing the

corresponding concentrations of favipiravir.
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Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are

visible in the virus-only control wells.

Aspirate the overlay medium and fix the cells with 10% buffered formalin for at least 30

minutes.

Remove the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20

minutes.

Gently wash the wells with water and allow the plates to air dry.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each drug concentration compared to the

virus control. The EC₅₀ is the concentration of favipiravir that reduces the number of plaques

by 50%.

Protocol 3: Influenza Virus RNA-Dependent RNA
Polymerase (RdRp) Activity Assay (Minigenome Assay)
This cell-based assay is used to assess the activity of the influenza virus polymerase and the

effect of inhibitors or mutations.

Materials:

HEK293T cells

Plasmids encoding the influenza virus PB1, PB2, PA, and NP proteins

A plasmid containing a reporter gene (e.g., luciferase) flanked by the influenza virus

promoter sequences (vRNA minigenome)

Transfection reagent

Favipiravir stock solution

Luciferase assay system
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Procedure:

Seed HEK293T cells in a 24-well plate.

Co-transfect the cells with the plasmids encoding PB1, PB2, PA, NP, and the vRNA

minigenome reporter plasmid. For studying resistance mutations, use plasmids encoding the

mutant polymerase subunits.

At a few hours post-transfection, replace the medium with fresh medium containing various

concentrations of favipiravir or a no-drug control.

Incubate the cells for 24-48 hours at 37°C.

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to

the manufacturer's instructions.

The reporter activity is proportional to the RdRp activity. Compare the activity in the presence

of favipiravir to the no-drug control to determine the inhibitory effect.

Visualizations

Host Cell

Viral Replication

T-705 (Favipiravir)
(extracellular)

T-705
(intracellular)

Uptake T-705-RMPPhosphoribosylation T-705-RTP
(Active Form)

Phosphorylation

Viral RdRp

Inhibits

Nascent Viral RNASynthesizesViral RNA
Template

Template

Lethal Mutagenesis

Chain Termination

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1148250?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Intracellular activation of T-705 and its inhibitory effect on viral RNA synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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